N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzyl group, and an isothiochromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups to the thiazole or benzyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and isothiochromene moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)heptanamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)pentanamide
Uniqueness
Compared to similar compounds, N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its isothiochromene moiety, in particular, contributes to its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisothiochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c1-13-6-8-14(9-7-13)10-16-12-22-21(26-16)23-19(24)18-11-15-4-2-3-5-17(15)20(25)27-18/h2-9,11-12H,10H2,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHONSBILDKNJJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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